molecular formula C9H5ClFN B1417007 (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile CAS No. 1192875-03-8

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Cat. No. B1417007
CAS RN: 1192875-03-8
M. Wt: 181.59 g/mol
InChI Key: SKCYOZPXZHBKBL-WTKPLQERSA-N
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Description

“(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile” is a compound that has been used in the creation of Covalent Organic Frameworks (COFs). These COFs have been found to exhibit rapid pH-responsive absorption and fluorescence, high fluorescence quantum yield (QY), and good crystallinity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . These methods can confirm the structure of the compound and provide insights into its physical and chemical properties.

Scientific Research Applications

1. Bioactive Heterocycles Synthesis

The nitrile function in (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile plays a significant role in organic chemistry, particularly in the formation of C-C bonds. Compounds like 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile are known for their ability to undergo transformations into bioactive heterocycles. These heterocycles are important in various therapeutic areas, including anticancer, anti-inflammatory, and anti-parasitic treatments, among others (Naveen et al., 2006).

2. Antioxidant Activity

Derivatives of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile, such as 2-(4-fluorophenyl)thiazolidin-4-one derivatives, have been synthesized and shown to possess promising antioxidant activity. This highlights the compound's potential in developing therapeutic agents with antioxidative properties (El Nezhawy et al., 2009).

3. Catalytic Asymmetric Synthesis

(Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles, a class of Michael acceptors, have been used in catalytic asymmetric conjugate additions. These reactions result in functionalized imines with high enantiomeric excess, demonstrating the compound's utility in stereoselective organic synthesis (Del Fiandra et al., 2016).

4. Photophysical Properties

Studies on the photophysical properties of acrylonitrile derivatives, including those with chloro- and fluoro-substituted aryls, have been conducted. These compounds are useful in understanding the effects of different substituents on the electronic properties of acrylonitrile derivatives, which is valuable in the field of material science and photophysics (Percino et al., 2011).

5. Supramolecular Assembly

The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a closely related compound, has been studied for its supramolecular assembly, crystal structure, and intermolecular interactions. Such studies are important in crystal engineering and the design of new molecular materials (Matos et al., 2016).

properties

IUPAC Name

(Z)-3-chloro-3-(3-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(4-5-12)7-2-1-3-8(11)6-7/h1-4,6H/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCYOZPXZHBKBL-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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